molecular formula C12H17Cl2NO B1426436 3-{[(2-Chlorobenzyl)oxy]methyl}pyrrolidine hydrochloride CAS No. 1220028-91-0

3-{[(2-Chlorobenzyl)oxy]methyl}pyrrolidine hydrochloride

Cat. No. B1426436
CAS RN: 1220028-91-0
M. Wt: 262.17 g/mol
InChI Key: NPNOVFURRHTGCO-UHFFFAOYSA-N
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Description

3-{[(2-Chlorobenzyl)oxy]methyl}pyrrolidine hydrochloride is a compound used in laboratories for a variety of research purposes. It is a white solid with a molecular weight of 293.8 g/mol and a melting point of 143-145°C. This compound is a derivative of pyrrolidine, a five-membered nitrogen-containing heterocyclic compound. It is a commonly used reference compound in scientific research and is used in a variety of laboratory experiments.

Scientific Research Applications

Medicinal Chemistry: Enhancing Pharmacokinetics

The pyrrolidine ring, a core component of this compound, is widely utilized in medicinal chemistry to create biologically active compounds. Its saturated nature allows for efficient exploration of pharmacophore space due to sp3 hybridization, contributing to the stereochemistry of molecules and increasing three-dimensional coverage . This compound can be used to modify physicochemical parameters, optimizing ADME/Tox results for drug candidates.

Drug Discovery: Target Selectivity

In drug discovery, the stereogenicity of the pyrrolidine ring’s carbons is significant. Different stereoisomers and spatial orientations of substituents can lead to diverse biological profiles of drug candidates, affecting their binding mode to enantioselective proteins . This compound’s unique structure could be pivotal in designing new drugs with specific target selectivity.

Analytical Chemistry: Chromatographic Studies

The compound’s unique properties make it suitable for chromatographic studies in analytical chemistry. It can serve as a reference material for method development and validation, helping to identify and quantify similar compounds in complex mixtures .

Biopharma Production: Intermediate Synthesis

In biopharmaceutical production, this compound can act as an intermediate in the synthesis of more complex molecules. Its reactive sites allow for further functionalization, which is crucial in the multi-step synthesis of active pharmaceutical ingredients .

Chemical Biology: Protein Interaction Studies

Due to its ability to bind selectively to proteins, this compound can be used in chemical biology to study protein interactions. It can help in understanding the role of specific proteins in diseases and in the development of targeted therapies.

Safety and Toxicology: Controlled Environment Testing

In safety and toxicology research, this compound can be used in controlled environment testing to assess the safety profile of new drug candidates. Its structural features can help predict the toxicological outcomes of related compounds .

Environmental Chemistry: Pollutant Degradation

This compound may also find applications in environmental chemistry, particularly in the study of pollutant degradation. Its chemical structure could be modified to create catalysts that degrade harmful environmental pollutants.

Material Science: Polymer Synthesis

Lastly, in material science, the compound’s versatile chemical structure can be utilized in the synthesis of polymers with specific properties. It can be incorporated into polymer chains to alter their physical characteristics, such as flexibility, strength, and chemical resistance.

properties

IUPAC Name

3-[(2-chlorophenyl)methoxymethyl]pyrrolidine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16ClNO.ClH/c13-12-4-2-1-3-11(12)9-15-8-10-5-6-14-7-10;/h1-4,10,14H,5-9H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NPNOVFURRHTGCO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCC1COCC2=CC=CC=C2Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H17Cl2NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

262.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-{[(2-Chlorobenzyl)oxy]methyl}pyrrolidine hydrochloride

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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